molecular formula C10H13ClFNO B1390102 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride CAS No. 1185298-06-9

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride

Cat. No. B1390102
M. Wt: 217.67 g/mol
InChI Key: BZSUJDZAVLZKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride (3-FB-AZHCl) is a novel chemical compound that is gaining increasing attention in the scientific community due to its potential applications in research, laboratory experiments, and industrial processes. 3-FB-AZHCl is an organic compound that is composed of a three-carbon ring with a fluorobenzyloxy group attached to it. This compound has been studied for its potential uses in a variety of scientific disciplines, from organic synthesis to pharmaceuticals.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been studied for its potential applications in a variety of scientific disciplines. In organic synthesis, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride can be used as a building block in the synthesis of other organic compounds. In pharmaceuticals, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been studied for its potential use in the synthesis of drugs. In biochemistry, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been studied for its potential use as an enzyme inhibitor and for its ability to bind to proteins.

Mechanism Of Action

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been studied for its potential mechanism of action in various biochemical and physiological processes. In biochemistry, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been found to interact with proteins, which can affect their function and activity. In physiological processes, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been found to interact with various receptors, which can affect the activity of those receptors and their downstream signaling pathways.

Biochemical And Physiological Effects

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been studied for its potential effects on biochemical and physiological processes. In biochemistry, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been found to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In physiology, 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has been found to interact with various receptors, which can affect the activity of those receptors and their downstream signaling pathways.

Advantages And Limitations For Lab Experiments

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage of using 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride is that it is relatively easy to synthesize and is relatively stable in solution. Another advantage is that it can be used as a building block in the synthesis of other compounds. A limitation of 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride is that it is relatively expensive to purchase.

Future Directions

The potential future directions for 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride are numerous. One potential direction is to further investigate its potential applications in organic synthesis and pharmaceuticals. Another potential direction is to investigate its potential mechanism of action in various biochemical and physiological processes. Additionally, further research could be conducted to investigate the advantages and limitations of using 3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride in laboratory experiments. Finally, further research could be conducted to investigate its potential toxicological effects.

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUJDZAVLZKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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